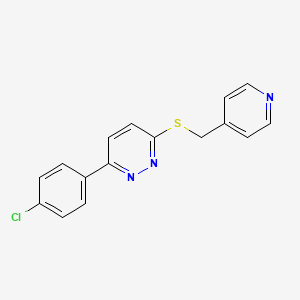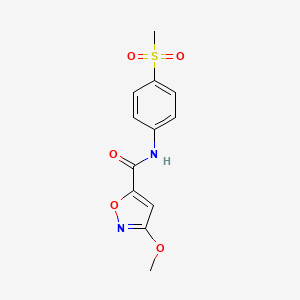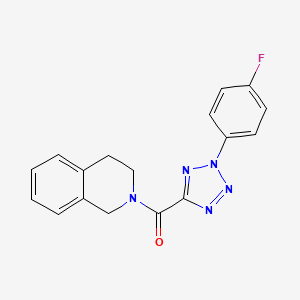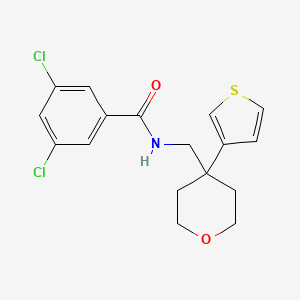![molecular formula C13H17BrClNO2 B2441733 Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride CAS No. 2375274-24-9](/img/structure/B2441733.png)
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C13H16BrNO2.ClH . It has a molecular weight of 334.64 . This compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 334.64 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- The synthesis of complex molecules often involves the use of brominated intermediates, as demonstrated in the efficient bromocyclization process to create polyhalogenated platforms for further chemical functionalizations. For example, an efficient bromocyclization of ortho-substituted arylmethyl sulfide was reported, highlighting the synthetic utility of brominated compounds in creating benzothiophenes with potential applications in material science and drug discovery (Zhao et al., 2017).
- In the realm of medicinal chemistry, the synthesis of novel pyrrolidine derivatives with potential antithrombin activity has been explored, showcasing the importance of such scaffolds in drug development (Ayan et al., 2013). This research emphasizes the versatility of pyrrolidine-based compounds in designing new therapeutic agents.
Pharmacological Studies
- Research into the synthesis and biological evaluation of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates has revealed their potential for inhibiting tumor cell growth, with specific compounds altering cell cycle distribution and inducing apoptosis in tumor cell lines (Queiroz et al., 2011). These findings highlight the therapeutic potential of structurally related compounds in oncology.
Material Science Applications
- The modification of commonly used materials like PCBM for improving the performance of bulk heterojunction solar cells illustrates the application of chemical modification in the development of more efficient energy materials. Specifically, the hydrolysis and subsequent modification of PCBM to enhance its absorption and electronic properties demonstrate how structural analogs of "Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride" could contribute to advancements in renewable energy technologies (Mikroyannidis et al., 2011).
Wirkmechanismus
The mechanism of action of “Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride” is not specified in the search results. Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The biological activity of these compounds can be influenced by the stereogenicity of carbons and the spatial orientation of substituents .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(5-6-15-9-13)8-10-3-2-4-11(14)7-10;/h2-4,7,15H,5-6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQNTNZMGMJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chlorophenyl)sulfanyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2441651.png)


![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2441654.png)

![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)
